molecular formula C18H19N7O B2583925 2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile CAS No. 2380176-18-9

2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile

Cat. No.: B2583925
CAS No.: 2380176-18-9
M. Wt: 349.398
InChI Key: TZZLVAZJDUDREZ-UHFFFAOYSA-N
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Description

2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile is a complex organic compound that features a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile typically involves multiple steps. One common method involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using microwave irradiation and avoiding catalysts, are likely to be employed to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an inverse agonist for RORγt and inhibits the activity of JAK1 and JAK2 by binding to their active sites . This binding disrupts the normal signaling pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile exhibits unique properties due to the presence of the piperidine ring and the pyridine-4-carbonitrile moiety. These structural features enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in drug development and other scientific research applications.

Properties

IUPAC Name

2-[[1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O/c1-13-7-17(25-18(23-13)21-12-22-25)24-6-2-3-15(10-24)11-26-16-8-14(9-19)4-5-20-16/h4-5,7-8,12,15H,2-3,6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZLVAZJDUDREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCCC(C3)COC4=NC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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